Cas no 1339544-97-6 (3-(2-Butoxyethoxy)azetidine)

3-(2-Butoxyethoxy)azetidine is a versatile azetidine derivative characterized by its unique ether-functionalized structure. The compound features a butoxyethoxy side chain, enhancing its solubility in organic solvents and improving compatibility in various synthetic applications. Its azetidine core provides a rigid, four-membered ring system, making it valuable as a building block in medicinal chemistry and material science. The ether linkage contributes to its stability under mild reaction conditions, while the nitrogen atom offers reactivity for further functionalization. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and specialty polymers, where its balanced lipophilicity and structural rigidity are advantageous.
3-(2-Butoxyethoxy)azetidine structure
3-(2-Butoxyethoxy)azetidine structure
商品名:3-(2-Butoxyethoxy)azetidine
CAS番号:1339544-97-6
MF:C9H19NO2
メガワット:173.25266289711
CID:6097320
PubChem ID:62783893

3-(2-Butoxyethoxy)azetidine 化学的及び物理的性質

名前と識別子

    • AKOS012077965
    • EN300-1146513
    • 1339544-97-6
    • 3-(2-butoxyethoxy)azetidine
    • 3-(2-Butoxyethoxy)azetidine
    • インチ: 1S/C9H19NO2/c1-2-3-4-11-5-6-12-9-7-10-8-9/h9-10H,2-8H2,1H3
    • InChIKey: RUZVPVDKIUNYBR-UHFFFAOYSA-N
    • ほほえんだ: O(CCOCCCC)C1CNC1

計算された属性

  • せいみつぶんしりょう: 173.141578849g/mol
  • どういたいしつりょう: 173.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 7
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 30.5Ų

3-(2-Butoxyethoxy)azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1146513-0.1g
3-(2-butoxyethoxy)azetidine
1339544-97-6
0.1g
$1005.0 2023-05-26
Enamine
EN300-1146513-0.5g
3-(2-butoxyethoxy)azetidine
1339544-97-6
0.5g
$1097.0 2023-05-26
Enamine
EN300-1146513-5.0g
3-(2-butoxyethoxy)azetidine
1339544-97-6
5g
$3313.0 2023-05-26
Enamine
EN300-1146513-10.0g
3-(2-butoxyethoxy)azetidine
1339544-97-6
10g
$4914.0 2023-05-26
Enamine
EN300-1146513-0.05g
3-(2-butoxyethoxy)azetidine
1339544-97-6
0.05g
$959.0 2023-05-26
Enamine
EN300-1146513-0.25g
3-(2-butoxyethoxy)azetidine
1339544-97-6
0.25g
$1051.0 2023-05-26
Enamine
EN300-1146513-2.5g
3-(2-butoxyethoxy)azetidine
1339544-97-6
2.5g
$2240.0 2023-05-26
Enamine
EN300-1146513-1.0g
3-(2-butoxyethoxy)azetidine
1339544-97-6
1g
$1142.0 2023-05-26

3-(2-Butoxyethoxy)azetidine 関連文献

3-(2-Butoxyethoxy)azetidineに関する追加情報

3-(2-Butoxyethoxy)azetidine: A Comprehensive Overview

3-(2-Butoxyethoxy)azetidine is a versatile compound with the CAS number 1339544-97-6. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. The molecule consists of an azetidine ring, which is a four-membered cyclic amine, substituted with a 2-butoxyethoxy group. This substitution imparts the compound with distinct reactivity and functionality, making it a valuable tool in synthetic chemistry and materials science.

The synthesis of 3-(2-Butoxyethoxy)azetidine involves a multi-step process that typically begins with the preparation of the azetidine ring. This is often achieved through the cyclization of an amino alcohol or via a ring-closing metathesis reaction. The substitution of the azetidine ring with the 2-butoxyethoxy group is then carried out using nucleophilic substitution or coupling reactions, depending on the specific conditions and desired stereochemistry. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, enabling the large-scale production of this compound.

One of the most notable applications of 3-(2-Butoxyethoxy)azetidine is in the field of drug delivery systems. The compound's ability to form stable complexes with various therapeutic agents has made it a promising candidate for targeted drug delivery. Researchers have demonstrated that 3-(2-Butoxyethoxy)azetidine can act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. This property has been extensively studied in recent clinical trials, where the compound has shown potential in improving the efficacy of anti-cancer drugs.

In addition to its role in drug delivery, 3-(2-Butoxyethoxy)azetidine has also found applications in materials science. The compound's unique electronic properties make it an ideal candidate for use in organic electronics. Recent studies have explored its potential as a component in flexible electronics and light-emitting diodes (LEDs). The ability of 3-(2-Butoxyethoxy)azetidine to form self-assembled monolayers on various substrates has further expanded its utility in surface engineering and nanotechnology.

The biological activity of 3-(2-Butoxyethoxy)azetidine has also been a subject of intense research. Studies have shown that the compound exhibits moderate anti-inflammatory and antioxidant properties, making it a potential candidate for use in skincare products and dietary supplements. Furthermore, its ability to inhibit certain enzymes involved in neurodegenerative diseases has sparked interest in its therapeutic potential for conditions such as Alzheimer's disease.

Recent advancements in computational chemistry have provided deeper insights into the molecular mechanisms underlying the properties of 3-(2-Butoxyethoxy)azetidine. Quantum mechanical calculations have revealed that the compound's electronic structure is highly sensitive to environmental factors, such as pH and temperature. This sensitivity can be exploited to design stimuli-responsive materials, which are highly sought after in fields ranging from sensors to drug delivery systems.

In conclusion, 3-(2-Butoxyethoxy)azetidine is a multifaceted compound with a wide range of applications across various disciplines. Its unique chemical structure, combined with recent advancements in synthetic and computational techniques, continues to unlock new possibilities for its use. As research into this compound progresses, it is expected to play an increasingly important role in both academic and industrial settings.

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